molecular formula C13H11N5O3S B3497669 (5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B3497669
M. Wt: 317.33 g/mol
InChI Key: JQPLTTXVAUXQRO-OBASGXHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes an oxadiazole ring, an imino group, and a methoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-1,2,5-oxadiazole with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone structures but different substituents.

    Oxadiazoles: Compounds with the oxadiazole ring but varying functional groups.

    Imines: Compounds with imino groups but different core structures.

Uniqueness

What sets (5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c1-20-8-4-2-3-7(5-8)6-9-12(19)18(13(15)22-9)11-10(14)16-21-17-11/h2-6,15H,1H3,(H2,14,16)/b9-6+,15-13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPLTTXVAUXQRO-OBASGXHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=N)S2)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Reactant of Route 2
(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Reactant of Route 4
(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Reactant of Route 5
(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Reactant of Route 6
(5E)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.